molecular formula C19H19F3N2O2S B2382970 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860786-77-2

5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B2382970
CAS No.: 860786-77-2
M. Wt: 396.43
InChI Key: UQFDPTUJFWDKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a pyrroloquinoxaline derivative featuring a benzylsulfonyl group at position 5 and a trifluoromethyl group at position 5. The benzylsulfonyl substituent introduces a lipophilic aromatic group, while the trifluoromethyl group enhances electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name

5-benzylsulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c20-19(21,22)15-8-9-17-18(11-15)24(12-16-7-4-10-23(16)17)27(25,26)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFDPTUJFWDKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process while maintaining environmental and economic feasibility .

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

Structure

The compound features a hexahydropyrroloquinoxaline core with a benzylsulfonyl group and a trifluoromethyl substituent. This structural arrangement is pivotal for its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of synthesized derivatives showed promising antibacterial activity against various strains of bacteria including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group was found to enhance antimicrobial efficacy .
  • Minimum Inhibitory Concentration (MIC) : Compounds were screened for MIC values with some derivatives demonstrating values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Anticancer Activity

The compound's structure suggests potential anticancer applications:

  • Cell Line Studies : Similar quinoxaline derivatives have been tested against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with some compounds exhibiting IC50 values in the range of 1.9–7.52 μg/mL . This suggests that modifications to the quinoxaline structure can yield potent anticancer agents.
  • Mechanism Insights : The binding affinity of these compounds to key enzymes involved in cancer cell proliferation has been studied using molecular docking techniques .

Neuropharmacological Potential

The unique structural features of this compound may also confer neuroprotective properties:

  • Neuroprotective Studies : Investigations into related compounds have indicated possible neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilicity could be beneficial for treating conditions like Alzheimer's or Parkinson's disease.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the Quinoxaline Core : Utilizing cyclization reactions involving appropriate precursors.
  • Sulfonation : Introduction of the benzylsulfonyl group through sulfonation reactions.
  • Trifluoromethylation : Achieved through specialized reagents that introduce the trifluoromethyl group at the desired position.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing derivatives based on the quinoxaline framework showed that specific substitutions significantly enhanced antimicrobial activity against resistant strains. The study highlighted how structural modifications can lead to improved efficacy against Mycobacterium species.

Case Study 2: Anticancer Activity Profiling

Another investigation assessed a series of quinoxaline derivatives for their anticancer activity. The results indicated that compounds with electron-withdrawing groups exhibited higher potency against breast cancer cell lines compared to their counterparts lacking such modifications.

Mechanism of Action

The mechanism of action of 5-(benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The primary structural variation among analogs lies in the sulfonyl substituent at position 3. Modifications here influence electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent on Sulfonyl Molecular Formula Molecular Weight Purity Key Properties/Applications
Target Compound Benzyl C20H18F3N3O2S 429.44 N/A Inferred lipophilicity, SIRT6 potential
5-[(4-Fluorophenyl)sulfonyl] analog 4-Fluorophenyl C18H16F4N2O2S 400.39 >90% Enhanced electronegativity
5-[(4-Methylphenyl)sulfonyl] analog 4-Methylphenyl C19H19F3N2O2S 396.43 N/A Increased lipophilicity
5-(2-Thienylsulfonyl) analog 2-Thienyl C15H14F3N3O2S2 409.42 N/A Heterocyclic solubility modulation
5-(8-Quinolinylsulfonyl) analog 8-Quinolinyl C21H18F3N3O2S 433.4 98% Bulkier aromatic group

Key Observations:

  • Benzyl vs. The fluorophenyl analog’s electronegativity may enhance polar interactions in biological targets .
  • Methylphenyl vs. Thienyl: The methylphenyl substituent increases lipophilicity compared to the thienyl group, which introduces a sulfur-containing heterocycle. Thienyl may improve aqueous solubility due to its electron-rich nature .
  • Quinolinyl Substituent: The bulkier quinolinyl group (MW 433.4) could sterically hinder target binding but may offer unique π-π stacking interactions in enzyme active sites .

Biological Activity

5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antiviral, antibacterial, and antimalarial activities.

  • Molecular Formula : C20H16F6N2O
  • Molecular Weight : 414.34 g/mol
  • CAS Number : 860786-77-2
  • Boiling Point : 525.9 ± 50.0 °C (predicted)
  • Density : 1.46 ± 0.1 g/cm³ (predicted)
  • pKa : 3.08 ± 0.20 (predicted)

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses.

Case Study: Quinoxaline Derivatives

A systematic review highlighted the antiviral activity of quinoxaline derivatives against Herpes simplex virus (HSV) and Hepatitis B virus (HBV). The study found that certain derivatives reduced plaque formation significantly in vitro:

CompoundIC50 (nM) against HSVIC50 (nM) against HBV
Compound A2050
Compound B2530
Ganciclovir1300>20000

These findings suggest that structural modifications in quinoxaline derivatives can enhance antiviral efficacy .

Antibacterial Activity

In vitro studies have assessed the antibacterial properties of similar quinoxaline compounds. For example, a recent investigation demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Table

CompoundBacterial StrainMIC (µmol/mL)
Compound CStaphylococcus aureus0.07
Compound DEscherichia coli0.14
ControlAmpicillin0.26

The results indicate that some derivatives of quinoxaline are more effective than traditional antibiotics like ampicillin .

Antimalarial Activity

Recent studies have also explored the antimalarial potential of quinoxaline-based compounds. A lead compound demonstrated sub-micromolar activity against Plasmodium falciparum:

Antimalarial Activity Data

CompoundIC50 (nM) against P. falciparum
Lead Compound A22
Lead Compound B50
Reference Drug>1000

This suggests that the compound's mechanism may involve targeting specific pathways in the malaria parasite .

Discussion

The biological activities of this compound highlight its potential as a multi-target therapeutic agent. The structural features of this compound contribute to its effectiveness across various biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline, and what purification methods are validated for this compound?

  • Methodological Answer :

  • Synthesis : A validated approach involves refluxing precursors in dichloromethane (DCM) for 24 hours under inert conditions, followed by solvent removal under reduced pressure . For similar pyrrolo[1,2-a]quinoxaline derivatives, column chromatography (petroleum ether/ethyl acetate, 2:1) is effective for purification, yielding compounds with >95% purity .
  • Purification Validation : Melting point analysis (e.g., 123–124°C for structurally related compounds) and HPLC (using ammonium acetate buffer at pH 6.5) can confirm crystallinity and purity .

Table 1 : Example Reaction Conditions from Analogous Syntheses

SolventReaction TimePurification MethodYieldPurity
DCM24 h (reflux)Column Chromatography69%>95%

Q. How can NMR and mass spectrometry be optimized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use deuterated chloroform (CDCl₃) for solubility. Key diagnostic peaks include:
  • ¹H NMR : Signals for trifluoromethyl (δ 3.8–4.2 ppm) and benzylsulfonyl protons (δ 7.2–7.6 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) in positive ion mode (ESI+) should match the theoretical molecular weight (e.g., C₁₉H₁₈F₃N₂O₂S: 419.11 g/mol) within 2 ppm error .

Q. What theoretical frameworks are commonly applied to study the reactivity or bioactivity of such compounds?

  • Methodological Answer :

  • Link reactivity studies to frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites .
  • For bioactivity, use structure-activity relationship (SAR) models to correlate sulfonyl/trifluoromethyl groups with target binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data regarding the compound's diastereoselectivity or reaction yields?

  • Methodological Answer :

  • Controlled Variables : Systematically vary solvents (e.g., DCM vs. THF), temperatures, and catalysts. For example, switching from DCM to toluene may enhance diastereoselectivity by altering transition-state stabilization .
  • Analytical Cross-Validation : Compare HPLC retention times with chiral columns and circular dichroism (CD) spectra to distinguish enantiomers .

Q. What computational methods are suitable for predicting the compound's interactions with biological targets or stability under various conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with proteins (e.g., docking to ATP-binding pockets) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic stability of the sulfonyl group .

Q. What strategies ensure stereochemical integrity during scale-up synthesis?

  • Methodological Answer :

  • Process Control : Implement in-line FTIR to monitor reaction progression and avoid racemization .
  • Crystallization Engineering : Use seeded cooling crystallization with ethanol/water mixtures to isolate the desired diastereomer .

Q. How to develop a robust HPLC method for quantifying the compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Column Selection : C18 columns (5 µm, 250 mm × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile) .
  • Validation Parameters :
  • Linearity : R² ≥ 0.999 over 1–100 µg/mL.
  • Recovery : >95% in spiked plasma samples .

Data Contradiction Analysis

  • Example Scenario : Discrepancies in reported yields (e.g., 69% vs. 85% for similar compounds).
    • Resolution : Replicate reactions under strictly anhydrous conditions and quantify impurities via LC-MS to identify side products (e.g., desulfonated byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.